Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common method involves the cyclization of isoquinoline derivatives with piperidine derivatives under specific conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the cyclization process . The reaction conditions may include elevated temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanol, while reduction may produce isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methane .
Scientific Research Applications
Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone can be compared with other similar compounds, such as:
Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanol: This compound differs by the presence of a hydroxyl group instead of a carbonyl group.
Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methane: This compound differs by the absence of the carbonyl group.
1-(Isoquinolin-3-yl)heteroalkyl-2-ones: These compounds have a similar isoquinoline structure but differ in the alkyl substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14(2)12-15-6-5-11-21(13-15)19(22)18-17-8-4-3-7-16(17)9-10-20-18/h3-4,7-10,14-15H,5-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOQKMYUHZDFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCN(C1)C(=O)C2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.